molecular formula C10H9NO2 B1301003 Methyl (4-cyanophenyl)acetate CAS No. 52798-01-3

Methyl (4-cyanophenyl)acetate

Cat. No. B1301003
M. Wt: 175.18 g/mol
InChI Key: OHTZXQYRHDVXLJ-UHFFFAOYSA-N
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Patent
US09018258B2

Procedure details

5.1 g (56.7 mmol) of copper(I) cyanide were added to a solution of 10 g (43.7 mmol) of methyl 4-bromophenylacetate in 44 ml of NMP, and, in a microwave oven, the mixture was then heated to 200° C. for 60 min. The reaction mixture was then purified by flash chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 5:1). This gave 4.65 g (61% of theory) of the title compound.
Name
copper(I) cyanide
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cu][C:2]#[N:3].Br[C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([O:14][CH3:15])=[O:13])=[CH:7][CH:6]=1>CN1C(=O)CCC1>[C:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([O:14][CH3:15])=[O:13])=[CH:7][CH:6]=1)#[N:3]

Inputs

Step One
Name
copper(I) cyanide
Quantity
5.1 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
44 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then purified by flash chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 5:1)

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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